molecular formula C27H30N2O6 B3391848 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 2377031-23-5

2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B3391848
CAS No.: 2377031-23-5
M. Wt: 478.5 g/mol
InChI Key: GROGCJNYEADCCJ-UHFFFAOYSA-N
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Description

2-Boc-5-Fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid (systematic name: 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazaspiro[3.4]octane-8-carboxylic acid) is a spirocyclic compound featuring dual orthogonal protecting groups (Boc at position 2, Fmoc at position 5) and a carboxylic acid moiety at position 8 . The spiro[3.4]octane scaffold confers rigidity, while the Boc and Fmoc groups enable selective deprotection under acidic and basic conditions, respectively. This compound is primarily employed in peptide synthesis as a constrained building block to enhance conformational stability and modulate bioactivity .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-15-27(16-28)22(23(30)31)12-13-29(27)25(33)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROGCJNYEADCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-23-5
Record name 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazaspiro[3.4]octane-8-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the spirocyclic core, followed by the introduction of the Boc and Fmoc protecting groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

The compound serves as a key intermediate in the synthesis of spirocyclic compounds, which are often investigated for their biological activity. Its structural features facilitate the design of novel drugs targeting specific receptors, particularly in the central nervous system (CNS). For instance, derivatives of diazaspiro compounds have been explored as NMDA receptor modulators, showing promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Case Study: NMDA Receptor Modulators

A notable study demonstrated that spiro-lactam derivatives based on 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane exhibited significant modulation of NMDA receptors, which are implicated in synaptic plasticity and memory function. These findings suggest that such compounds could lead to advancements in therapies for cognitive impairments .

Material Science

2.1 Polymer Chemistry

The compound's ability to form stable complexes with various metal ions has led to its exploration in polymer chemistry. It can be utilized as a building block for synthesizing functional polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.

2.2 Data Table: Properties of Polymers Derived from Diazaspiro Compounds

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityVariable depending on functional groups

Synthesis and Characterization

3.1 Synthetic Routes

Several synthetic pathways have been developed to produce 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid. These methods often involve multi-step reactions starting from commercially available precursors.

3.2 Characterization Techniques

Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amine functionalities, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications Stability/Reactivity Reference
2-Boc-5-Fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid 2-Boc, 5-Fmoc, 8-COOH 530.54 Dual orthogonal protection, carboxylic acid Peptide synthesis (orthogonal deprotection) Fmoc cleaved by piperidine (basic), Boc by TFA (acidic)
5-Boc-2,5-diazaspiro[3.4]octane 5-Boc 226.30 Single Boc protection Intermediate for further functionalization Boc stable under basic conditions
2-Boc-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide 2-Boc, 5-thia (S), 8-COOH, sulfone 356.37 Sulfur inclusion, oxidized sulfone group Research (e.g., enzyme inhibition) Enhanced stability due to sulfone; resistant to nucleophiles
NYX-2925 β-lactam, 5-isobutyryl, 3-hydroxy 352.41 Spirocyclic β-lactam core Neuropharmacology (NMDA receptor modulation) β-lactam ring reactive to hydrolysis
2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid 2-Boc, 6-benzyl, 8-COOH 388.44 Benzyl substituent at position 6 Medicinal chemistry (targeted drug design) Benzyl group introduces steric bulk; acid-labile Boc
(8R)-6-(7-bromo-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Aromatic pyrimidoindole, 8-fluoro, 8-COOH 471.26 Fluorinated, heteroaromatic substituent SARS-CoV-2 NSP3 macrodomain inhibition Fluorine enhances bioavailability; spirocore stabilizes binding

Key Comparison Metrics

Reactivity and Deprotection
  • The target compound’s dual Boc/Fmoc protection allows sequential deprotection, critical for solid-phase peptide synthesis. In contrast, analogs like 5-Boc-2,5-diazaspiro[3.4]octane lack the Fmoc group, limiting their utility in multi-step syntheses .
  • Sulfone-containing derivatives (e.g., 2-Boc-5-thia...dioxide) exhibit heightened stability against ring-opening reactions compared to sulfur-free analogs .
Physicochemical Properties
  • The carboxylic acid at position 8 in the target compound enhances water solubility, critical for peptide coupling. In contrast, sulfone or benzyl groups (e.g., ) increase hydrophobicity, favoring membrane permeability in drug candidates .
  • Fluorinated spirocycles () exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H22N2O6
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1359655-69-8
  • IUPAC Name : tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that compounds within the diazaspiro family may interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. For instance, studies have shown that related compounds can inhibit certain P450 enzymes, which are crucial for drug metabolism and synthesis of bioactive molecules .

Study 1: Enzymatic Interaction

A study published in Nature Communications explored the interaction of diazaspiro compounds with fungal P450 enzymes. The results demonstrated that these compounds could inhibit enzyme activity, suggesting potential use as antifungal agents or in modulating metabolic pathways in fungi .

Study 2: Anticancer Activity

In vitro studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects on cancer cell lines. For example, a derivative was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . This highlights the potential for developing anticancer therapies based on this chemical scaffold.

Data Tables

Property Value
Molecular FormulaC13H22N2O6
Molecular Weight302.33 g/mol
CAS Number1359655-69-8
IUPAC Nametert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate
Biological Activity Effect
Enzyme InhibitionP450 enzyme inhibition
CytotoxicityInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid

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